

(RS)-Sakuranetin: A Technical Guide to Its Solubility, Stability, and Physicochemical Properties

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Compound of Interest

Compound Name: (RS)-Sakuranetin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of **(RS)-Sakuranetin**, a flavonoid with significant biological activities. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

(RS)-Sakuranetin, a racemic mixture of the flavanone sakuranetin, possesses a range of physicochemical properties crucial for its handling, formulation, and biological activity. These properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ O ₅	[1]
Molecular Weight	286.28 g/mol	[1]
Appearance	Crystalline solid	[2]
Melting Point	152 °C	[1][3]
UV/Vis Maximum Absorption (λ _{max})	215, 287 nm	[2]
Predicted logP	2.86 - 3.37	[3][4]
Predicted pKa (Strongest Acidic)	8.62	[4]

Solubility Profile

The solubility of **(RS)-Sakuranetin** is a critical factor for its use in in vitro and in vivo studies. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.

Solvent / Solvent System	Solubility	Source
Dimethyl Sulfoxide (DMSO)	~25 mg/mL	[2]
Dimethylformamide (DMF)	~30 mg/mL	[2]
1:1 solution of DMF:PBS (pH 7.2)	~0.5 mg/mL	[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (7.27 mM)	[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (7.27 mM)	[5]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (7.27 mM)	[5]
Water	Sparingly soluble/Insoluble	[2][6][7][8]

Stability

(RS)-Sakuranetin exhibits good stability as a solid when stored under appropriate conditions. However, its stability in aqueous solutions is limited.

Condition	Stability	Recommendation	Source
Solid, -20°C	≥ 4 years	Store as a crystalline solid at -20°C.	[2]
Aqueous Solution	Not recommended for storage more than one day	Prepare fresh solutions for use.	[2]
Stock Solution in Organic Solvent (-80°C)	Up to 2 years	Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.	[5][7]
Stock Solution in Organic Solvent (-20°C)	Up to 1 year	Aliquot and store at -20°C.	[5]

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of **(RS)-Sakuranetin**.

Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the thermodynamic solubility of **(RS)-Sakuranetin** in a given solvent system.

Objective: To determine the equilibrium solubility of **(RS)-Sakuranetin**.

Materials:

- **(RS)-Sakuranetin**

- Selected solvent system (e.g., phosphate-buffered saline (PBS) pH 7.4)
- Vials with screw caps
- Orbital shaker/agitator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Analytical balance

Procedure:

- Add an excess amount of **(RS)-Sakuranetin** to a vial containing a known volume of the solvent system. The excess solid should be visible.
- Seal the vials tightly and place them on an orbital shaker.
- Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant.
- Dilute the supernatant with an appropriate mobile phase and analyze the concentration of **(RS)-Sakuranetin** using a validated HPLC method.
- The solubility is reported in mg/mL or Molar concentration.

Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to assess the stability of **(RS)-Sakuranetin** under various stress conditions, as recommended by ICH guidelines.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

- **(RS)-Sakuranetin**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Calibrated oven
- Photostability chamber
- HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

- Acidic Hydrolysis: Dissolve **(RS)-Sakuranetin** in a suitable solvent and add 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
- Alkaline Hydrolysis: Dissolve **(RS)-Sakuranetin** in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
- Oxidative Degradation: Dissolve **(RS)-Sakuranetin** in a suitable solvent and add 3-30% H₂O₂. Incubate at room temperature for a defined period.
- Thermal Degradation: Expose solid **(RS)-Sakuranetin** to dry heat in a calibrated oven (e.g., 80°C) for a defined period.
- Photostability: Expose solid **(RS)-Sakuranetin** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

- Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of **(RS)-Sakuranetin** using potentiometric titration.

Objective: To determine the pKa value(s) of **(RS)-Sakuranetin**.

Materials:

- **(RS)-Sakuranetin**
- Potentiometer with a pH electrode
- Standardized solutions of HCl and NaOH (e.g., 0.1 M)
- Co-solvent (e.g., methanol or DMSO) if solubility in water is low
- Magnetic stirrer
- Burette

Procedure:

- Calibrate the pH meter using standard buffers.
- Dissolve a precisely weighed amount of **(RS)-Sakuranetin** in a known volume of water or a water/co-solvent mixture.
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Titrate the solution with the standardized acid or base titrant in small increments.
- Record the pH value after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.

- Plot the pH versus the volume of titrant added to obtain the titration curve.
- The pKa is determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve.

logP Determination (HPLC Method)

This protocol describes the determination of the partition coefficient (logP) of **(RS)-Sakuranetin** using reversed-phase HPLC.

Objective: To determine the octanol-water partition coefficient (logP) of **(RS)-Sakuranetin**.

Materials:

- **(RS)-Sakuranetin**
- HPLC system with a C18 column and UV detector
- Mobile phase: a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)
- A series of reference compounds with known logP values
- n-Octanol

Procedure:

- Prepare a series of mobile phases with varying concentrations of the organic modifier.
- For each mobile phase composition, inject **(RS)-Sakuranetin** and the reference compounds onto the HPLC column and determine their retention times (t_R).
- Calculate the capacity factor (k') for each compound at each mobile phase composition using the formula: $k' = (t_R - t_0) / t_0$, where t_0 is the column dead time.
- For each compound, plot $\log k'$ against the percentage of the organic modifier.
- Extrapolate the linear regression to 100% aqueous phase to determine the $\log k'_w$ value for each compound.

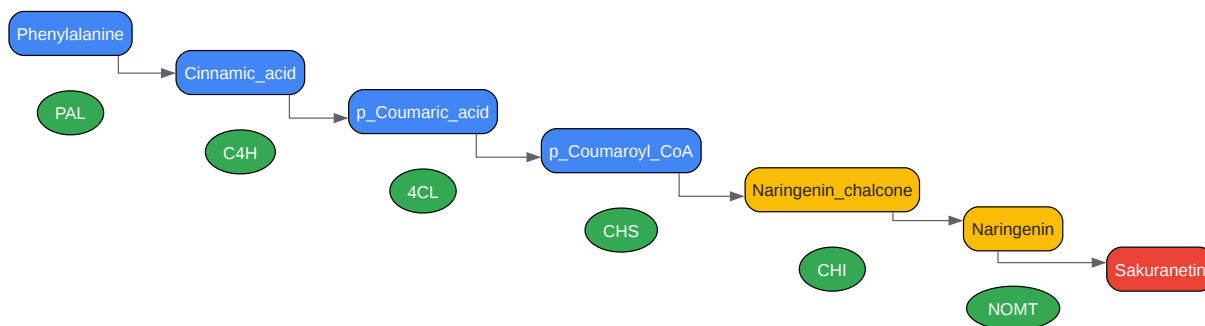
- Create a calibration curve by plotting the known logP values of the reference compounds against their determined log k'_w values.
- Determine the logP of **(RS)-Sakuranetin** by interpolating its log k'_w value on the calibration curve.

Signaling Pathways

(RS)-Sakuranetin is involved in and modulates several key signaling pathways.

Sakuranetin Biosynthesis Pathway in Rice

Sakuranetin is a phytoalexin in rice, synthesized in response to stressors. The biosynthetic pathway starts from the general phenylpropanoid pathway.

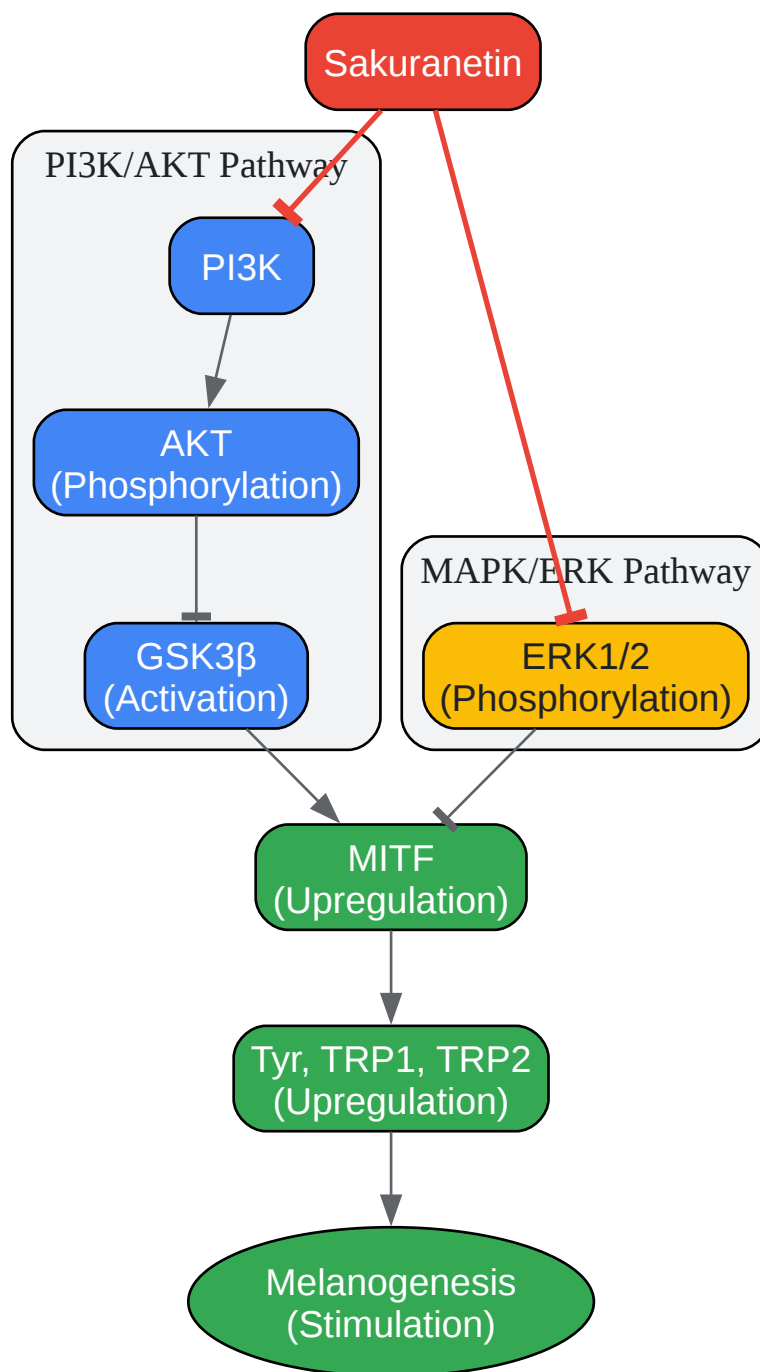


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Caption: Biosynthesis of Sakuranetin from Phenylalanine in rice.

Inhibition of ERK and PI3K/AKT Signaling Pathways

Sakuranetin has been shown to induce melanogenesis in B16BL6 melanoma cells by inhibiting the ERK1/2 and PI3K/AKT signaling pathways.[9] This inhibition leads to the upregulation of key enzymes in melanin production.



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